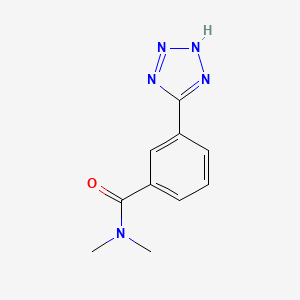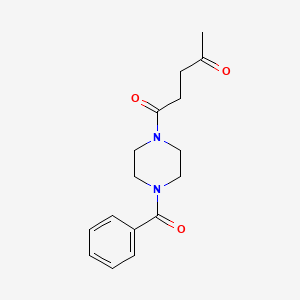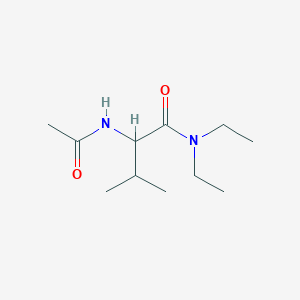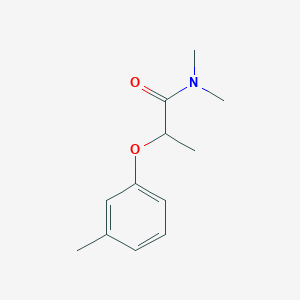![molecular formula C9H15N3O3 B7567433 N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide, also known as OPAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid proline and is structurally similar to the neurotransmitter glutamate. OPAA has been studied for its potential applications in the treatment of neurological disorders, cancer, and other diseases.
Mechanism of Action
The mechanism of action of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of glutamate transporters and/or glutaminase. These activities lead to changes in the levels of glutamate and glutamine in cells, which can have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects:
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In neuronal cells, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to increase the levels of extracellular glutamate, which can lead to excitotoxicity and cell death. In cancer cells, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to inhibit the growth and proliferation of cells, as well as induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in lab experiments is its ability to selectively inhibit the activity of glutamate transporters and/or glutaminase. This specificity allows researchers to more precisely investigate the roles of these enzymes in various cellular processes. However, one limitation of using N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide is its potential toxicity, particularly in neuronal cells. Careful dosing and monitoring is necessary to avoid cell death and other adverse effects.
Future Directions
There are many potential future directions for research on N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide. In neuroscience, further investigation is needed to fully understand the effects of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide on glutamate transporters and its potential use in the treatment of neurological disorders. In cancer research, more studies are needed to determine the optimal dosing and delivery methods for N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide and its potential use in combination with other cancer therapies. Additionally, there may be potential applications for N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in other fields, such as immunology and infectious disease research.
Synthesis Methods
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide can be synthesized through a multi-step process starting with the reaction of proline with acetic anhydride to form N-acetylproline. This intermediate is then reacted with oxalyl chloride to form N-acyloxalylproline, which is subsequently treated with ammonia to yield N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide.
Scientific Research Applications
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been studied for its potential applications in a variety of scientific fields. In neuroscience, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to act as an inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This activity has led to investigations into the potential use of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
In cancer research, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been studied for its ability to inhibit the activity of the enzyme glutaminase, which is involved in the metabolism of glutamine. Cancer cells are known to rely heavily on glutamine metabolism for their energy needs, and the inhibition of glutaminase has been shown to be a promising target for cancer therapy.
properties
IUPAC Name |
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(11-7(2)13)9(15)12-4-3-10-8(14)5-12/h6H,3-5H2,1-2H3,(H,10,14)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVHVQPDXJHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)
![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)


![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)





![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)